4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
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Overview
Description
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that features an imidazole ring fused to a benzoic acid moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One such method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild enough to accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can lead to a variety of functionalized imidazole and benzoic acid derivatives.
Scientific Research Applications
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological processes. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its use in pharmaceuticals and agrochemicals.
2-Phenylimidazole: Features a phenyl group attached to the imidazole ring, used in various chemical and biological applications.
Uniqueness
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to the presence of both an imidazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-oxo-1H-imidazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNIFMUAHVXVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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